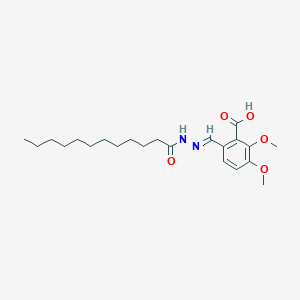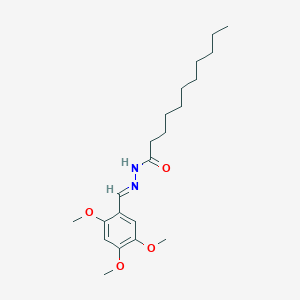![molecular formula C22H19N5O5 B449782 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-FUROHYDRAZIDE](/img/structure/B449782.png)
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-FUROHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-FUROHYDRAZIDE is a complex organic compound that features a pyrazole ring, a furan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-FUROHYDRAZIDE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce amines from nitro groups .
Scientific Research Applications
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-FUROHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.
3-(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: Used in the synthesis of pyrazole derivatives.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H19N5O5 |
|---|---|
Molecular Weight |
433.4g/mol |
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C22H19N5O5/c1-14-11-15(2)26(25-14)13-19-8-10-21(32-19)22(28)24-23-12-18-7-9-20(31-18)16-3-5-17(6-4-16)27(29)30/h3-12H,13H2,1-2H3,(H,24,28)/b23-12+ |
InChI Key |
XMDCFXNTELLNKR-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C |
SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-dichlorophenoxy)methyl]-N'-[4-(trifluoromethyl)benzylidene]-2-furohydrazide](/img/structure/B449703.png)


![N'-[(5-ethyl-2-thienyl)methylene]-3,5-dihydroxybenzohydrazide](/img/structure/B449708.png)
![2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B449710.png)
![N'~1~,N'~7~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]heptanedihydrazide](/img/structure/B449711.png)
![5-[(3,4-dimethylphenoxy)methyl]-N'-(2-methoxybenzylidene)-2-furohydrazide](/img/structure/B449712.png)
![N'-bicyclo[3.2.0]hept-2-en-6-ylidene-1H-indole-3-carbohydrazide](/img/structure/B449713.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B449714.png)
![N~1~-{5-[(CYCLOHEXYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE](/img/structure/B449715.png)
![(2E)-2-[3-methoxy-4-(propan-2-yloxy)benzylidene]hydrazinecarboxamide](/img/structure/B449717.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethylbenzohydrazide](/img/structure/B449719.png)
![N-{4-nitro-2-methylphenyl}-4-[2-({5-nitro-2-thienyl}methylene)hydrazino]-4-oxobutanamide](/img/structure/B449720.png)
![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B449722.png)
